N-(4-(4-fluorophenyl)thiazol-2-yl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

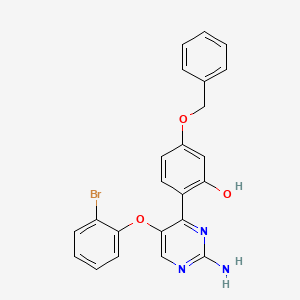

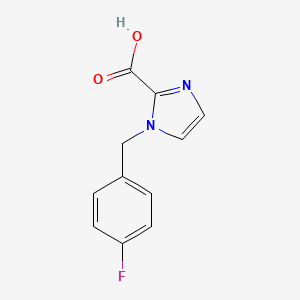

The molecular structure of “N-(4-(4-fluorophenyl)thiazol-2-yl)cyclobutanecarboxamide” includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains a fluorophenyl group and a cyclobutanecarboxamide group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(4-fluorophenyl)thiazol-2-yl)cyclobutanecarboxamide” include a molecular weight of 346.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 . The compound also has a topological polar surface area of 98.5 Ų and a complexity of 391 .

Scientific Research Applications

Anticancer Applications

- Research into thiazole derivatives has shown promise in the development of novel anticancer agents. For instance, a study on the synthesis of thiazoline-tetralin derivatives revealed that these compounds possess significant anticancer potency against human breast adenocarcinoma and lung carcinoma cell lines, with certain derivatives exhibiting high antitumor efficiency and apoptosis-inducing capabilities (Turan-Zitouni et al., 2018).

- Another study focused on imidazo[2,1-b][1,3,4]thiadiazole derivatives, which were synthesized and evaluated for their biological activity. These compounds showed strong cytotoxicity against leukemia cells, with certain derivatives inducing apoptosis without cell cycle arrest, suggesting their use as potential chemotherapeutic agents (Karki et al., 2011).

Antiviral Applications

- Thiazolides, a class of compounds that includes thiazole derivatives, have been studied for their antiviral activities, specifically against hepatitis C virus (HCV). The structure-activity relationships of these compounds indicate that the presence of an electron-withdrawing group at specific positions generally correlates with potency against HCV, highlighting the potential of thiazolides in clinical trials for HCV treatment (Stachulski et al., 2011).

Role in Synthesis of Other Compounds

- The synthesis and characterization of compounds related to N-(4-(4-fluorophenyl)thiazol-2-yl)cyclobutanecarboxamide have contributed to the development of novel fluorophores and the investigation of their fluorescence properties. For example, N-ethoxycarbonylpyrene and perylene thioamides have been used as building blocks in the synthesis of fluorescent dyes with potential applications in biological imaging and as molecular probes (Witalewska et al., 2019).

properties

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2OS/c15-11-6-4-9(5-7-11)12-8-19-14(16-12)17-13(18)10-2-1-3-10/h4-8,10H,1-3H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRCKXLVZUXWJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2626711.png)

![ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2626712.png)

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)

![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)

![3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2626717.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)

![(E)-2-phenyl-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]ethenesulfonamide](/img/structure/B2626719.png)

![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)

![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2626728.png)